

Animal models for testing 17alpha-propionate efficacy

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Compound of Interest

Compound Name: 17alpha-Propionate

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Application Note: Preclinical Evaluation of Cortexolone 17

-Propionate (Clascoterone) Subject: In Vivo Protocols for Assessing Topical Anti-Androgen Efficacy and Systemic Safety Date: October 24, 2023 Author: Senior Application Scientist, Preclinical Pharmacology Division

Executive Summary

This application note details the experimental frameworks for evaluating Cortexolone 17

-propionate (C17P), a novel steroid ester designed as a "soft drug" anti-androgen. Unlike 17

-esters (e.g., testosterone propionate) which are potent systemic agonists, the 17

-propionate moiety confers high topical affinity for the Androgen Receptor (AR) while ensuring rapid hydrolysis by plasma esterases upon systemic absorption.

This guide moves beyond basic screening, providing the Hamster Flank Organ (HFO) and Androgenetic Alopecia (AGA) Mouse protocols. These are the industry standards for validating local efficacy in acne and hair loss while confirming the lack of systemic anti-androgenic side effects.

Mechanistic Grounding: The 17 Advantage

To design a valid animal model, one must understand the molecule's fate. C17P competes with Dihydrotestosterone (DHT) for the AR in the cytoplasm of sebocytes and dermal papilla cells.

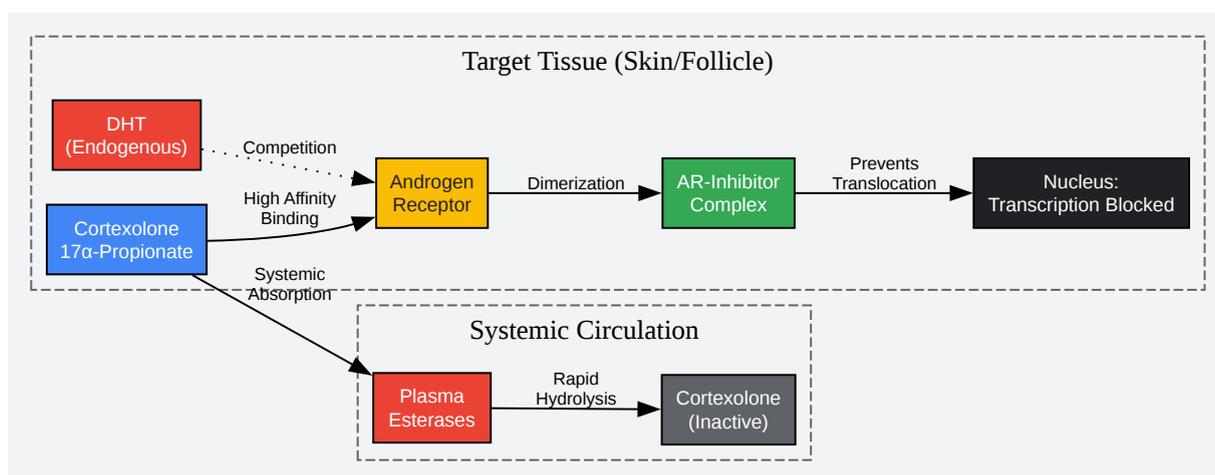
- Local Efficacy: C17P binds AR, inhibiting nuclear translocation and downstream cytokine/lipid production.[1]

- Systemic Safety: The 17

-ester bond is chemically unstable in plasma compared to the 17

position. It hydrolyzes to Cortisolone (inactive) and propionic acid, preventing systemic anti-androgenic effects (e.g., feminization, libido loss).

Visualization: Mechanism of Action & Metabolic Fate



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Figure 1: Mechanism of action showing local AR antagonism versus rapid systemic inactivation.

Primary Efficacy Model: The Hamster Flank Organ (HFO)

The Syrian Golden Hamster possesses bilateral sebaceous structures (flank organs) on its back. These are highly androgen-sensitive. In males, they are large and pigmented; in females or castrated males, they regress. This is the gold standard for testing topical anti-androgens intended for acne [1].

Experimental Design

- Subject: Male Syrian Golden Hamsters (10-12 weeks old).
- Groups (n=8/group):
 - Vehicle Control: Acetone or Ethanol/Propylene Glycol (50:50).
 - Positive Control: Standard anti-androgen (e.g., Cyproterone Acetate).
 - Test Group: C17P (0.1%, 1.0%, 5.0% w/v).
 - Systemic Check: C17P (Subcutaneous injection) - Optional to prove topical selectivity.

Step-by-Step Protocol

- Preparation (Day -1):
 - Lightly shave the dorsal flank area. Do not abrade the skin (inflammation mimics androgenic redness).
 - Measure baseline diameter of the flank organ (longitudinal and transverse axis) using digital calipers.
- Treatment (Days 0–21):
 - Apply 50 μ L of test solution topically to the right flank organ once daily.
 - Apply 50 μ L of vehicle to the left flank organ (internal control).
 - Note: For castrated models, animals must be supplemented with Testosterone Propionate (TP) injections (SC, 1 mg/kg/day) to stimulate organ growth, which the C17P will attempt to block.
- Data Collection (Weekly):
 - Morphometry: Measure long (

) and short (

) axes. Calculate Area:

.

- Visual Scoring: Grade pigmentation/bulk on a scale of 0 (flat/pale) to 5 (raised/dark dark brown).
- Terminal Analysis (Day 22):
 - Euthanize animals.
 - Excise flank organs using a 6mm biopsy punch.
 - Wet Weight: Weigh immediately.
 - Histology: Fix in formalin. Stain with H&E to measure sebaceous gland cross-sectional area.

Validation Criteria

A valid C17P effect is defined as a statistically significant reduction in the treated (Right) organ size compared to the vehicle (Left) organ and the untreated control group, without a reduction in prostate weight (see Section 4).

Alopecia Rescue Model: The C57BL/6 Mouse

The C57BL/6 mouse is the standard for hair cycling studies because its melanogenesis is strictly coupled to the anagen (growth) phase. Telogen skin is pink; Anagen skin is black [2].

Protocol: Androgen-Induced Alopecia

- Synchronization (Day 0):
 - Use 7-week-old female C57BL/6 mice (hair follicles are in spontaneous telogen).
 - Depilate the dorsal skin using a rosin/beeswax mixture. This forces all follicles into anagen.

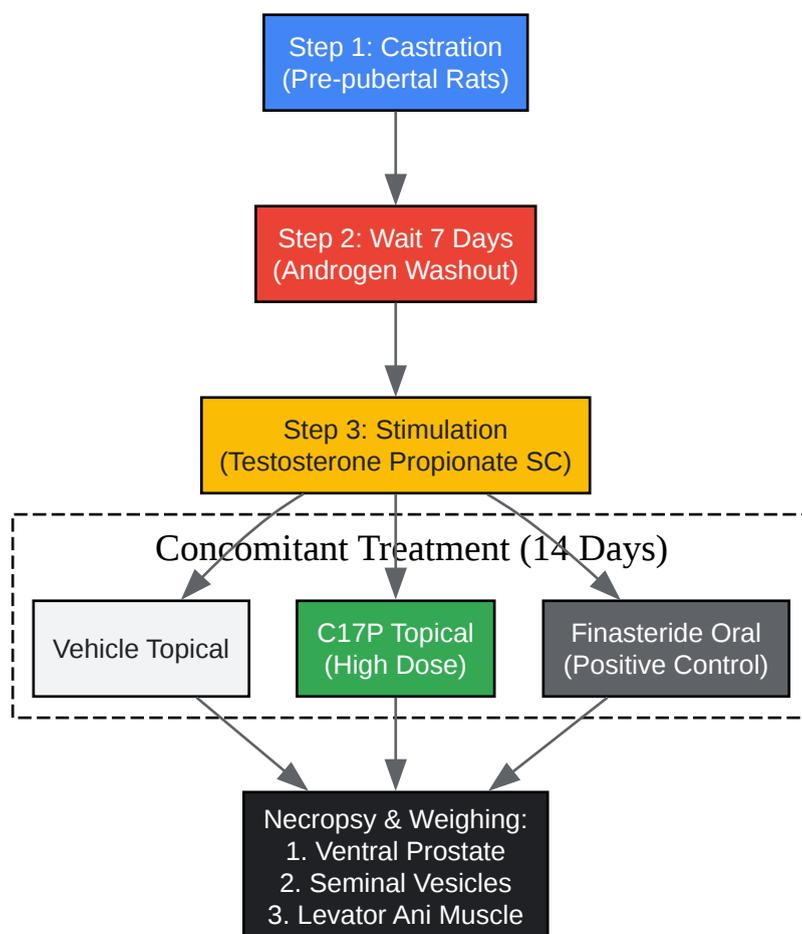
- Induction of Retardation (Day 1):
 - Administer Testosterone (1 mg/mouse/day, SC) or Dihydrotestosterone. This creates a high-androgen environment that retards hair regrowth (mimicking AGA).
- Therapeutic Dosing (Day 1–28):
 - Apply C17P (1-5% solution) topically to the back daily.
 - Control: Vehicle only (hair growth remains retarded by the testosterone).
- Scoring:
 - Observe skin color conversion from Pink (Telogen)
Grey
Black (Anagen).
 - Metric: "Anagen Score" (0 = 0% black skin, 100 = 100% black skin).

Safety & Selectivity: The Modified Hershberger Assay

To prove C17P is a superior "17

" candidate, you must demonstrate it does not shrink the prostate when applied topically, unlike systemic anti-androgens (e.g., Finasteride).

Workflow Visualization



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Figure 2: Modified Hershberger Assay to distinguish local vs. systemic activity.

Interpretation:

- Finasteride Group: Prostate weight significantly decreases (Systemic anti-androgen).
- C17P Group: Prostate weight remains comparable to Vehicle group (No systemic effect), proving the rapid hydrolysis hypothesis [3].

Data Summary & Expected Outcomes

Endpoint	Vehicle + Testosterone	C17P (Topical) + Testosterone	Reference (Systemic Anti-Androgen)
Hamster Flank Area	Large, Pigmented	Reduced, Paler	Reduced, Paler
Mouse Hair Regrowth	Retarded (Pink Skin)	Accelerated (Black Skin)	Accelerated
Prostate Weight	Hypertrophic	Hypertrophic (Unaffected)	Atrophic (Systemic Side Effect)
Plasma C17P Levels	N/A	Below LOQ	N/A
Plasma Cortisolone	N/A	Detectable	N/A

Critical Troubleshooting (Field Notes)

- Vehicle Selection: C17P is lipophilic. Avoid aqueous-only vehicles. A mix of Ethanol (30%), Propylene Glycol (50%), and Water (20%) is recommended for penetration.
- Coprophagy in Rats: When testing topical formulations in rats/mice, they may groom and ingest the drug. Use Elizabethan collars if "pure" topical safety data is required to rule out oral ingestion effects.
- Crystallization: 17

-propionate esters can crystallize on the skin surface if the solvent evaporates too fast. Add a small amount of Transcutol or similar co-solvent to maintain solubility on the skin.

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